1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(SEC-BUTYL)PIPERAZINE
Description
1-(1,3-Benzodioxol-5-ylmethyl)-4-(sec-butyl)piperazine is a synthetic piperazine derivative featuring a 1,3-benzodioxole group (a methylenedioxy-substituted aromatic ring) and a sec-butyl substituent. The compound’s structure combines a flexible piperazine core with hydrophobic and electron-rich moieties, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-butan-2-ylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-13(2)18-8-6-17(7-9-18)11-14-4-5-15-16(10-14)20-12-19-15/h4-5,10,13H,3,6-9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZKXYWIJBTCBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(sec-butyl)piperazine typically involves the reaction of 1,3-benzodioxole with piperazine in the presence of a suitable base and solvent. The sec-butyl group can be introduced through alkylation reactions using sec-butyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The secondary amines in the piperazine ring are prime sites for alkylation and acylation.
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| N-Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | N-Methylated piperazine derivative | Selective monoalkylation occurs at the less hindered nitrogen. |
| Acylation | Acetic anhydride, pyridine, RT | Acetylated piperazine | Forms stable amide bonds; confirmed via NMR. |
-
Mechanism : Alkylation proceeds via nucleophilic attack of the piperazine nitrogen on electrophilic reagents. Steric hindrance from the sec-butyl group influences regioselectivity.
Nucleophilic Substitution at the Benzodioxole Moiety
The methylene bridge (-CH₂-) linking the benzodioxole to piperazine can undergo substitution under strong bases.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Halogenation | PCl₅, DCM, 0°C | Chlorinated benzodioxole-piperazine |
| Oxidation | KMnO₄, H₂SO₄, 80°C | Ketone derivative (sec-butyl → ketone) |
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Key Insight : Oxidation of the sec-butyl group to a ketone enhances electrophilicity, enabling downstream conjugation .
Oxidation and Reductive Transformations
The sec-butyl group and benzodioxole ring are susceptible to redox reactions:
| Reaction | Reagents | Outcome |
|---|---|---|
| Oxidation | CrO₃, H₂O | sec-butyl → ketone |
| Reduction | H₂, Pd/C | Benzodioxole ring hydrogenolysis |
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Structural Impact : Hydrogenolysis of the benzodioxole ring converts it to a catechol derivative, altering solubility and bioactivity.
Supramolecular Interactions and Catalysis
The compound participates in non-covalent interactions critical for crystallization and catalytic applications:
| Interaction Type | Role | Example |
|---|---|---|
| C–H⋯π Bonds | Stabilizes crystal packing | Observed in halogenated analogs |
| Hydrogen Bonding | Directs molecular assembly | Facilitates 3D network formation in fluorinated derivatives |
Comparative Reactivity Table
A comparison with structurally related compounds highlights unique features:
Scientific Research Applications
Reaction Pathways
The compound can undergo various reactions:
- Oxidation : The benzodioxole group can be oxidized to form quinones.
- Reduction : Reduction of the piperazine ring or benzodioxole group.
- Substitution : Nucleophilic substitution at the nitrogen atoms of the piperazine ring.
Chemistry
In organic synthesis, 1-(1,3-benzodioxol-5-ylmethyl)-4-(sec-butyl)piperazine serves as a valuable building block for creating more complex molecules. Its unique structure allows for the development of derivatives with tailored properties.
Biology
Research has indicated potential biological activities of this compound, including:
- Antimicrobial Properties : Its structure may contribute to interactions with microbial enzymes or receptors.
- Anticancer Activities : Studies suggest it may inhibit cancer cell proliferation through specific molecular interactions.
Medicine
The compound is being explored as a therapeutic agent due to its structural similarities with other bioactive piperazines. Its mechanism of action involves:
- Interaction with various enzymes and receptors.
- Modulation of biological pathways through π-π interactions and hydrogen bonding.
Industry
In industrial applications, it is utilized in developing new materials such as polymers and coatings that exhibit specific desired properties.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibitory effects, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Research
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the disruption of cellular signaling pathways crucial for survival and proliferation.
Case Study 3: Material Science Applications
Research into polymer composites incorporating this compound revealed enhanced mechanical properties and thermal stability compared to traditional materials, indicating its potential utility in advanced material applications.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(sec-butyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole group can participate in π-π interactions, while the piperazine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins and pathways involved.
Comparison with Similar Compounds
Notes
Research Gaps : Direct empirical data on this compound are scarce. Most comparisons rely on structural analogs or computational predictions.
Comparative metabolic studies are needed.
Synthetic Accessibility : The compound’s synthesis likely involves N-alkylation of piperazine with sec-butyl and benzodioxolylmethyl halides, a route requiring optimization for yield and purity.
Therapeutic Potential: Prioritize in vitro assays (e.g., receptor binding, cytotoxicity) to validate hypothesized CNS activity and compare with benchmark compounds.
Biological Activity
1-(1,3-Benzodioxol-5-ylmethyl)-4-(sec-butyl)piperazine is a chemical compound that belongs to the piperazine class. Its unique structure, featuring a benzodioxole group and a sec-butyl substituent, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's IUPAC name is 1-(1,3-benzodioxol-5-ylmethyl)-4-butan-2-ylpiperazine. Its molecular formula is , and it has a molecular weight of 280.38 g/mol. The structural features include:
- Benzodioxole moiety : Contributes to the compound's ability to interact with biological targets.
- Piperazine ring : Known for its role in various pharmacological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The benzodioxole group can engage in π-π interactions, while the piperazine ring is capable of forming hydrogen bonds. These interactions can modulate the activity of target proteins involved in various cellular pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of piperazines have shown effectiveness against various bacterial strains. The presence of the benzodioxole group may enhance this activity due to its ability to disrupt microbial membranes or interfere with metabolic processes .
Anticancer Potential
Studies have explored the anticancer properties of piperazine derivatives. This compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. The compound's structural similarity to known anticancer agents suggests it could be a candidate for further development in cancer therapeutics .
Study on Molecular Interactions
A study investigated the molecular conformations and intermolecular interactions of piperazine derivatives, including those with benzodioxole groups. It was found that these compounds could form stable hydrogen bonds and π-stacking interactions that are crucial for their biological efficacy .
Comparative Analysis
In comparative studies involving related compounds, it was noted that variations in substituents significantly impacted biological activity. For example, 1-(1,3-benzodioxol-5-ylmethyl)piperazine exhibited different binding affinities compared to its halobenzoyl analogs, suggesting that the sec-butyl group plays a critical role in modulating activity .
Summary of Findings
| Biological Activity | Observation |
|---|---|
| Antimicrobial | Effective against various bacterial strains |
| Anticancer | Potential for inducing apoptosis in cancer cells |
| Molecular Interactions | Stable hydrogen bonds and π-stacking observed |
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
- Optimize stoichiometry to minimize byproducts (e.g., dialkylated piperazine derivatives).
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Answer:
A combination of spectroscopic and crystallographic techniques is used:
- ¹H/¹³C NMR : Verify substituent positions (e.g., benzodioxole aromatic protons at δ 6.7–6.9 ppm; sec-butyl methyl groups at δ 0.8–1.2 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₆H₂₂N₂O₂: 274.1681).
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve 3D structure using SHELX software for refinement .
Example : A related piperazine derivative (Piribedil) was structurally validated via SCXRD, confirming the equatorial orientation of the benzodioxole group .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from assay variability or differential target engagement. A systematic approach includes:
Standardized Assays : Replicate studies under controlled conditions (e.g., ATP-binding cassette transporter assays for kinase inhibition).
Target Profiling : Use high-throughput screening (HTS) against panels like the Psychoactive Drug Screening Program (PDSP) to identify off-target effects .
Data Harmonization : Apply meta-analysis tools (e.g., RevMan) to reconcile discrepancies in IC₅₀ values across studies.
Example : Piribedil, a structural analog, showed conflicting dopaminergic activity until HTS clarified its selectivity for D₂/D₃ receptors over serotonin receptors .
Advanced: What experimental strategies are recommended for elucidating the compound’s pharmacological targets?
Answer:
Computational Docking : Use AutoDock Vina to predict binding affinities for receptors (e.g., dopamine receptors, adrenoceptors) based on homology models.
Kinase Profiling : Screen against kinase libraries (e.g., Eurofins KinaseProfiler) to identify inhibitory activity.
Gene Knockout Models : Validate target engagement in in vitro models (e.g., CRISPR-edited HEK293 cells lacking ADRB1 or NOS3) .
Example : Analogous piperazines showed affinity for ADRB1 (Score: 0.393 in DrugBank data), suggesting β₁-adrenergic receptors as potential targets .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Answer:
Core Modifications :
- Replace sec-butyl with cyclopropyl or trifluoromethyl groups to enhance lipophilicity.
- Introduce electron-withdrawing substituents (e.g., -NO₂) on the benzodioxole ring to modulate receptor binding.
Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding with piperazine nitrogen).
In Vivo Validation : Test analogs in rodent models for pharmacokinetic parameters (e.g., brain penetration, half-life).
Reference : SAR studies on Piribedil demonstrated that the benzodioxole-piperazine scaffold is critical for dopaminergic activity .
Advanced: What analytical challenges arise in characterizing polymorphic forms of this compound?
Answer:
Polymorphism can affect solubility and bioavailability. Key steps include:
Differential Scanning Calorimetry (DSC) : Detect melting point variations (e.g., Form I mp: 98°C vs. Form II mp: 102°C) .
Powder X-ray Diffraction (PXRD) : Compare diffraction patterns to identify crystalline forms.
Dynamic Vapor Sorption (DVS) : Assess hygroscopicity to predict stability.
Mitigation : Use ORTEP-3 for graphical representation of crystal packing differences .
Advanced: How can computational modeling address discrepancies in molecular docking predictions?
Answer:
Ensemble Docking : Perform simulations with multiple receptor conformations (e.g., from Molecular Dynamics trajectories).
Free Energy Perturbation (FEP) : Calculate binding free energy differences between predicted poses.
Validation : Cross-check with experimental data (e.g., SPR-measured binding kinetics).
Case Study : For Piribedil, ensemble docking resolved conflicting predictions of D₂ vs. 5-HT₆ receptor affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
